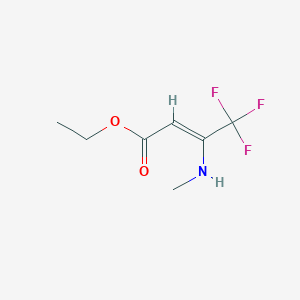
4-(2-Morpholinoethoxy)naphthalen-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of MNA involves several stages, including the reaction with N-ethyl-N,N-diisopropylamine in tetrahydrofuran at 20℃ . Other methods include reactions in dimethyl sulfoxide at 100℃ for 0.5h under microwave irradiation .Molecular Structure Analysis
The molecular formula of MNA is C16H20N2O2 . It has an average mass of 345.264 Da and a mono-isotopic mass of 344.105835 Da .Chemical Reactions Analysis
The chemical reactions involving MNA are complex and involve several stages. For instance, one synthesis method involves the reaction of 4-aminonaphthyl ether intermediate with phosgene .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(2-Morpholinoethoxy)naphthalen-1-amine is utilized in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. For example, it has been employed in the synthesis of new 2-naphtholoxy derivatives with potential anti-amnesic activities, as evidenced by their evaluation through passive avoidance tests (V. Daniel et al., 2009). Furthermore, this compound participates in Copper(I)-catalyzed reactions with diaryl buta-1,3-diynes and cyclic amines, such as morpholine, leading to the efficient production of amino-substituted naphthalene derivatives (Hong-bin Sun, Xiaoli Wu, R. Hua, 2011).
Applications in Material Science
In the field of material science, derivatives of 4-(2-Morpholinoethoxy)naphthalen-1-amine have been explored for their potential in creating dyes and pigments for synthetic-polymer fibers. These applications highlight the compound's utility in developing new materials with specific coloration and fastness properties (A. T. Peters, M. Bide, 1985).
Biological Applications
The biological applications of 4-(2-Morpholinoethoxy)naphthalen-1-amine derivatives are notable, particularly in the development of fluorescent probes for cellular imaging. A naphthalimide-based fluorescent probe, incorporating a morpholine group for lysosome targeting, has been designed for the selective detection and imaging of endogenous peroxynitrite within living cells, demonstrating the compound's potential in biomedical research (J. Qian et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVYGBBVOSFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453155 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317806-90-9 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)
![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)









![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

